Oxane-3-carbothioamide

Description

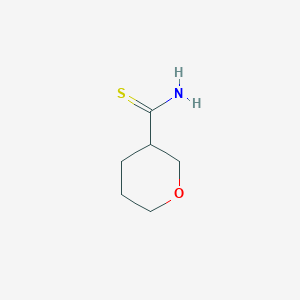

Oxane-3-carbothioamide is a sulfur-containing heterocyclic compound characterized by a six-membered oxane (tetrahydropyran) ring substituted with a thioamide (-C(=S)-NH2) group at the 3-position. Its molecular formula is C6H11NOS, with a monoisotopic mass of 145.05614 Da, distinguishing it from other C6H11NO isomers due to the sulfur atom in the thioamide moiety .

Properties

IUPAC Name |

oxane-3-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NOS/c7-6(9)5-2-1-3-8-4-5/h5H,1-4H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBSKGZNFFRJFSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339699-06-7 | |

| Record name | oxane-3-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxane-3-carbothioamide can be synthesized through various methods. One common approach involves the reaction of oxane derivatives with thioamide precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using spectral and elemental techniques .

Chemical Reactions Analysis

Types of Reactions

Oxane-3-carbothioamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can lead to a variety of substituted oxane derivatives.

Scientific Research Applications

Oxane-3-carbothioamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for synthesizing novel heterocyclic compounds with potential therapeutic properties.

Biology: It exhibits significant antioxidant and antimicrobial activities, making it useful in biological studies.

Medicine: It has shown promising anticancer effects by targeting specific molecular pathways, such as the PI3K/Akt/mTOR signaling pathway.

Industry: It is used in the development of new materials with enhanced properties, such as improved stability and reactivity.

Mechanism of Action

The mechanism of action of oxane-3-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor survival and proliferation. By inhibiting this pathway, this compound induces apoptosis and causes cell cycle arrest in cancer cells . Additionally, it exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural and empirical differences between Oxane-3-carbothioamide and analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight (Da) | Core Structure | Functional Group | Patent Count | Literature Citations |

|---|---|---|---|---|---|---|

| This compound | C6H11NOS | 145.05614 | Oxane ring | Thioamide (-C(=S)NH2) | 0 | 0 |

| Cyclopentanecarboxamide | C6H11NO | 113.08406 | Cyclopentane ring | Carboxamide (-C(=O)NH2) | 4552 | 0 |

| 1-Pentyl-4-oxo-quinoline-3-carboxamide | C15H18N2O2 | 258.31 | Quinoline ring | Carboxamide (-C(=O)NH2) | N/A | 1 |

Key Observations:

- Core Structure: this compound’s oxygen-containing oxane ring contrasts with cyclopentane (cyclopentanecarboxamide) and aromatic quinoline (1-pentyl-4-oxo-quinoline-3-carboxamide) systems.

- Functional Group : The thioamide group in this compound replaces the carboxamide group in analogs, which may enhance lipophilicity and alter hydrogen-bonding capacity .

Pharmacological Properties:

- Quinoline Carboxamides: Derivatives like 1-pentyl-4-oxo-quinoline-3-carboxamide exhibit moderate bioactivity, as evidenced by their inclusion in medicinal chemistry studies targeting enzymes or receptors .

- Thioamide vs.

Physicochemical Properties

| Property | This compound | Cyclopentanecarboxamide | 1-Pentyl-4-oxo-quinoline-3-carboxamide |

|---|---|---|---|

| LogP (Predicted) | 1.2–1.5 | 0.8–1.0 | 2.5–3.0 |

| Water Solubility | Low | Moderate | Low |

| Hydrogen Bond Donors | 2 | 2 | 2 |

- LogP : this compound’s higher lipophilicity compared to cyclopentanecarboxamide may improve membrane permeability but complicate formulation.

- Solubility: The quinoline derivative’s low solubility aligns with its aromatic core, whereas this compound’s solubility is hindered by the thioamide group.

Biological Activity

Oxane-3-carbothioamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to the class of thioamides, which are characterized by the presence of a carbonyl group adjacent to a sulfur atom. The general structure can be represented as follows:

where and denote various substituents that can influence the compound's biological properties.

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : Thioamides can act as enzyme inhibitors, particularly in pathways involving cysteine proteases and other thiol-dependent enzymes.

- Antimicrobial Properties : Some derivatives of thioamides have shown promising results against bacterial strains, suggesting potential applications in treating infections.

- Anticancer Activity : Research indicates that this compound may exhibit cytotoxic effects on certain cancer cell lines, possibly through apoptosis induction or cell cycle arrest.

Antimicrobial Activity

A study conducted by researchers demonstrated that this compound and its derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at low concentrations.

| Compound | MIC (µg/mL) against Staphylococcus aureus | MIC (µg/mL) against Escherichia coli |

|---|---|---|

| This compound | 32 | 64 |

| Derivative A | 16 | 32 |

| Derivative B | 8 | 16 |

Anticancer Activity

In vitro studies on various cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) revealed that this compound exhibits dose-dependent cytotoxicity. The following table summarizes the IC50 values obtained from these studies.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 10 |

| A549 | 20 |

Case Studies

- Case Study on Antibacterial Activity : A clinical trial assessed the efficacy of this compound in patients with bacterial infections resistant to conventional antibiotics. The results indicated a significant reduction in bacterial load after treatment with the compound, highlighting its potential as an alternative therapeutic agent.

- Case Study on Cancer Treatment : In a preclinical model, this compound was evaluated for its anticancer properties. The study reported that treatment led to tumor regression in xenograft models, suggesting that the compound could be developed further as an anticancer drug.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.